Product packaging for 4-Oxo-3,4-dihydroquinazoline-6-sulfonamide(Cat. No.:CAS No. 19181-73-8)

4-Oxo-3,4-dihydroquinazoline-6-sulfonamide

Cat. No.: B2942231
CAS No.: 19181-73-8
M. Wt: 225.22
InChI Key: WZJDEHJENWRSLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Oxo-3,4-dihydroquinazoline-6-sulfonamide is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. It belongs to the quinazolin-4(3H)-one family of heterocyclic compounds, which are recognized as privileged structures in the development of novel therapeutic agents . While specific mechanistic studies on this exact compound are limited, research on closely related 3-sulphonamido-quinazolin-4(3H)-one derivatives has demonstrated a range of promising biological activities. These analogues have been synthesized and evaluated for their antiviral properties against respiratory and biodefense threats, including certain influenza A subtypes (such as H5N1) and severe acute respiratory syndrome (SARS) coronavirus . The structural features of the quinazolinone core, particularly the ability to form diverse intermolecular interactions as confirmed by crystallographic studies on similar compounds, make it a valuable template for designing potential enzyme inhibitors and probing biological pathways . This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules. It is supplied as a high-purity compound for use in laboratory settings. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3O3S B2942231 4-Oxo-3,4-dihydroquinazoline-6-sulfonamide CAS No. 19181-73-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-oxo-3H-quinazoline-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3S/c9-15(13,14)5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,(H2,9,13,14)(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJDEHJENWRSLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)N)C(=O)NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19181-73-8
Record name 4-oxo-3,4-dihydroquinazoline-6-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Transformations of 4 Oxo 3,4 Dihydroquinazoline 6 Sulfonamide and Its Derivatives

Established Synthetic Pathways to the Core Quinazolinone-Sulfonamide Scaffold

The construction of the fundamental 4-oxo-3,4-dihydroquinazoline-6-sulfonamide scaffold is achieved through various synthetic routes, each with its own advantages in terms of efficiency, yield, and substrate scope.

One-Pot Multicomponent Synthesis Approaches

One-pot multicomponent reactions (MCRs) have emerged as a powerful and efficient tool for the synthesis of complex molecules like quinazolinone-sulfonamides from simple starting materials in a single step. researchgate.netnih.govopenmedicinalchemistryjournal.com These approaches are highly valued for their atom economy, reduced waste, and operational simplicity. orientjchem.org A notable example involves the condensation of an appropriate anthranilamide derivative with a sulfonamide-containing component and a one-carbon source. rsc.org Another efficient one-pot synthesis of 2,3-disubstituted quinazolin-ones has been reported, which could be adapted for the synthesis of sulfonamide derivatives. nih.gov The use of catalysts such as nano-porous silica (B1680970) functionalized with sulfonic acid (SBA-Pr-SO3H) has been shown to facilitate these reactions under solvent-free conditions, enhancing their green chemistry profile. openmedicinalchemistryjournal.comorientjchem.org

Starting MaterialsReaction ConditionsProduct TypeReference
2-Aminobenzamide (B116534), Aromatic benzoyl chloridesSBA-Pr-SO3H, Solvent-freeQuinazolinone derivatives orientjchem.org
Isatoic anhydride, Amines, AldehydesGluconic acid aqueous solution2,3-Dihydroquinazolin-4(1H)-one derivatives openmedicinalchemistryjournal.com
2-Aminobenzimidazole, Aromatic aldehydes, DimedoneSBA-Pr-SO3H, Solvent-freeBenzimidazo-quinazolinones openmedicinalchemistryjournal.com
2-Arylindoles, Amines/Ammonium (B1175870)Copper-catalyzed, OxygenQuinazolinones organic-chemistry.org

Cyclization Reactions and Ring Closure Strategies

Cyclization reactions are fundamental to the formation of the quinazolinone ring system. A common strategy involves the intramolecular cyclization of an N-acyl-2-aminobenzamide derivative. ibimapublishing.com This precursor can be formed by the reaction of 2-aminobenzamide with a suitable acylating agent. Another approach utilizes the condensation of N-acylanthranilic acids with primary amines, followed by cyclization. nih.gov The use of microwave irradiation has been shown to significantly improve the yield and reduce the reaction time for some of these cyclization methods. nih.govrsc.org

A key intermediate in many of these syntheses is the 3,1-benzoxazin-4-one, which is formed from N-acylanthranilic acid. Subsequent reaction with an amine, such as a sulfonamide-containing amine, leads to the desired 2,3-disubstituted quinazolinone. rsc.org The choice of cyclizing agent and reaction conditions can influence the final product and yield. For instance, treating a Schiff base with acetyl chloride can generate an N-acylinium ion that undergoes in situ intramolecular cyclization to produce highly substituted tetrahydroquinazolines. ibimapublishing.com

Regioselective Functionalization Techniques

Regioselective functionalization allows for the precise introduction of substituents at specific positions of the quinazolinone-sulfonamide scaffold, which is crucial for structure-activity relationship studies. The reactivity of the different positions on the quinazoline (B50416) ring varies, with the C4 position being particularly susceptible to nucleophilic aromatic substitution (SNAr). nih.govnih.gov

For 2,4-dichloroquinazoline (B46505) precursors, nucleophilic substitution by amines occurs preferentially at the C4 position. nih.gov This regioselectivity is attributed to the electronic properties of the quinazoline ring, where the carbon atom at the 4-position has a higher LUMO coefficient, making it more electrophilic. nih.gov This allows for the selective introduction of an amino group, which can be part of a larger sulfonamide-containing moiety.

Techniques for regioselective C-H functionalization of pyridines and other azines have been developed, and similar strategies could potentially be applied to the quinazolinone ring system to introduce functional groups at specific C-H bonds. researchgate.net

Synthetic Strategies for Structural Derivatization

The core this compound structure serves as a versatile template for further chemical modifications. These derivatizations are aimed at modulating the physicochemical properties and biological activity of the parent compound.

Modifications at the Quinazoline Ring System (e.g., C-2, N-3, C-6, C-7)

The quinazoline ring offers multiple sites for modification, with positions C-2, N-3, C-6, and C-7 being the most commonly targeted for derivatization.

C-2 Position: The C-2 position is frequently substituted with various groups, including alkyl, aryl, and heterocyclic moieties. nih.govnih.gov One common method involves starting with a 2-mercapto-4-oxoquinazoline derivative, which can then be S-alkylated or S-arylated to introduce a wide range of substituents. nih.govnih.gov Another approach is the reaction of 2-methyl-4(3H)-quinazolinone derivatives with aldehydes. nih.gov

N-3 Position: The N-3 position is often substituted with different aryl or alkyl groups. nih.gov This is typically achieved by using a primary amine in the cyclization step to form the quinazolinone ring. nih.gov For instance, reacting an N-acylanthranilic acid with a substituted amine will place that substituent at the N-3 position. nih.gov

C-6 and C-7 Positions: The C-6 and C-7 positions on the benzene (B151609) portion of the quinazoline ring are also important sites for modification. The introduction of substituents at these positions often begins with a substituted anthranilic acid derivative. For example, the use of 2-amino-3-methoxybenzoic acid leads to a methoxy (B1213986) group at the C-8 position. nih.gov Similarly, starting with an anthranilic acid that already contains a sulfonamide group at the desired position (C-6) is a direct way to incorporate this functionality. researchgate.net The introduction of a β-halopropionamide chain at the C-6 position has been shown to enhance biological activity. nih.gov

Introduction of Diverse Functional Groups and Heterocyclic Moieties

The introduction of various functional groups and heterocyclic rings onto the quinazolinone-sulfonamide scaffold is a key strategy for developing new derivatives with enhanced biological profiles. nih.govnih.gov

This is often achieved by reacting a precursor molecule, such as 4-(2-mercapto-4-oxoquinazolin-3(4H)-yl)benzenesulfonamide, with a reagent that contains the desired functional group or heterocycle. nih.govnih.gov For example, reaction with 2-chloro-N-substituted acetamides can introduce a variety of substituted acetamide (B32628) side chains at the C-2 position via a thioether linkage. nih.govnih.gov

Furthermore, the sulfonamide group itself can be a point of derivatization, or different sulfonamide-containing moieties can be introduced at various positions of the quinazoline ring. nih.gov The incorporation of heterocyclic rings such as pyrazole, thiazole, and pyrazine (B50134) has been explored to generate novel compounds with diverse pharmacological properties. nih.govnih.govfarmaceut.org

Modification SiteReagents/MethodologyIntroduced Group/MoietyReference
C-2S-alkylation of 2-mercaptoquinazolineThioacetamide derivatives with substituted phenyl rings nih.gov
C-2Reaction with 2-chloro-N-substituted acetamidesN-thiazol-2-yl acetamide, N-pyrazin-2-yl acetamide nih.gov
N-3Cyclization with substituted primary aminesSubstituted phenyl groups nih.govnih.gov
C-6Starting with substituted anthranilic acidSulfonamide group researchgate.net
C-7Starting with substituted anthranilic acidMethoxy group nih.gov

Synthesis of Hybrid Molecules through Molecular Hybridization Strategies

Molecular hybridization is a prominent strategy in medicinal chemistry that involves combining two or more pharmacophoric units from different bioactive compounds to create a single new hybrid molecule. nih.govfrontiersin.org This approach aims to develop novel compounds with potentially enhanced affinity, efficacy, or a modified selectivity profile compared to the parent molecules. nih.gov In the context of this compound, this strategy has been employed to synthesize a variety of derivatives by incorporating other biologically active scaffolds.

The synthesis of these hybrid molecules often involves multi-step reaction sequences. A common pathway begins with the synthesis of a key intermediate, such as 4-(2-mercapto-4-oxoquinazolin-3(4H)-yl)benzenesulfonamide. nih.govrdd.edu.iq This intermediate can be prepared by the cyclo-condensation of a substituted anthranilic acid with an appropriate isothiocyanate. nih.gov Subsequently, this quinazolinone-sulfonamide core is reacted with various electrophiles, such as 2-chloro-N-arylacetamide derivatives, to introduce diverse functionalities at the 2-position of the quinazoline ring. This reaction is typically carried out in a suitable solvent like dry acetone (B3395972) with a base such as anhydrous potassium carbonate (K₂CO₃) to facilitate the nucleophilic substitution. nih.govrdd.edu.iq

Another approach involves the fusion of benzoxazin-4-one with various N-substituted 4-aminobenzene sulfonamides in pyridine (B92270) to yield quinazolinone-sulfonamide hybrids. rsc.org This method directly links the sulfonamide moiety to the N-3 position of the quinazolinone ring. Researchers have also successfully created hybrid scaffolds containing both tetrahydroquinazoline (B156257) and sulfonamide moieties through intramolecular cyclization reactions, demonstrating the versatility of synthetic approaches. ibimapublishing.com These strategies allow for the systematic modification of the core structure, enabling the exploration of structure-activity relationships by creating libraries of novel hybrid compounds. nih.gov

Advanced Spectroscopic and Crystallographic Characterization Methodologies

The unambiguous confirmation of the chemical structures of newly synthesized this compound derivatives relies on a suite of advanced analytical techniques. These methodologies provide detailed information on connectivity, functional groups, molecular weight, and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D-NMR)

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. In the analysis of this compound derivatives, both ¹H and ¹³C NMR provide critical data for structure confirmation. uzicps.uz

In ¹H NMR spectra, characteristic signals confirm the presence of key structural motifs. For instance, the protons of the sulfonamide (SO₂NH₂) group typically appear as a singlet. uzicps.uz In a study of 3-propyl-4-oxo-3,4-dihydroquinazoline-6-sulfonamide, this singlet was observed at δ 7.56 ppm. uzicps.uz Aromatic protons on the quinazoline core resonate in the downfield region, generally between δ 7.8 and 8.6 ppm, with specific multiplicities (doublets, singlets, doublet of doublets) depending on the substitution pattern. uzicps.uz For derivatives with alkyl chains attached to the N-3 position, signals corresponding to methylene (B1212753) (CH₂) and methyl (CH₃) protons are observed in the upfield region. For example, in N(substituted)-2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide derivatives, a characteristic singlet for the methylene (SCH₂) protons is found around δ 3.80-4.17 ppm. rdd.edu.iqnih.gov

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Characteristic signals for the carbonyl carbon (C=O) and the C-SH carbon in mercapto-derivatives have been identified at approximately 157 ppm and 161 ppm, respectively. rdd.edu.iq For N² ,N⁶ -bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide, the methyl carbon (–CH₃) gives a characteristic peak at 21.8 ppm. mdpi.com

The following table summarizes typical chemical shifts observed for various protons in derivatives of this compound.

Proton TypeTypical Chemical Shift (δ, ppm)MultiplicityReference
SO₂NH₂~7.56Singlet uzicps.uz
Aromatic (Quinazoline)7.8 - 8.6d, s, dd uzicps.uz
SCH₂3.80 - 4.17Singlet rdd.edu.iqnih.gov
NCH₂ (alkyl)~3.93Triplet uzicps.uz
CH₂ (alkyl chain)~1.69Multiplet uzicps.uz
CH₃ (alkyl)~0.86Triplet uzicps.uz

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule. For derivatives of this compound, IR spectra consistently show characteristic absorption bands that confirm the integrity of the core structure and the success of synthetic modifications. researchgate.net

Key vibrational frequencies include those for the N-H bonds of the sulfonamide and amide groups, the carbonyl (C=O) group of the quinazolinone ring, and the sulfonyl (SO₂) group. The stretching vibrations for N-H bonds typically appear as sharp or broad bands in the region of 3100-3400 cm⁻¹. nih.govnih.gov The carbonyl group gives rise to a strong absorption band, usually found between 1660 and 1700 cm⁻¹. nih.govnih.gov The asymmetric and symmetric stretching vibrations of the sulfonyl group are observed as two distinct, strong bands, commonly located around 1390-1335 cm⁻¹ and 1170-1150 cm⁻¹, respectively. nih.govnih.gov Additionally, bands corresponding to aromatic C-H stretching (around 3000-3100 cm⁻¹) and aliphatic C-H stretching (2800-3000 cm⁻¹) are also regularly identified. nih.govnih.gov

The table below presents characteristic IR absorption bands for key functional groups found in these compounds.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
N-H (Amide/Sulfonamide)Stretching3100 - 3400 nih.govnih.gov
C-H (Aromatic)Stretching3000 - 3100 nih.gov
C-H (Aliphatic)Stretching2800 - 3000 nih.gov
C=O (Quinazolinone)Stretching1660 - 1700 nih.govnih.gov
SO₂ (Sulfonamide)Asymmetric Stretching1335 - 1390 nih.govnih.gov
SO₂ (Sulfonamide)Symmetric Stretching1150 - 1170 nih.govnih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the study of this compound derivatives, MS analysis confirms the expected molecular mass, with the molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) being a key identifier. nih.gov

Electron impact (EI) ionization studies have revealed characteristic fragmentation patterns for the quinazolinone core. For example, the mass spectrum of a 3-amino-6-chloro-2-methyl quinazolin-4(3H)-one derivative showed a fragmentation pathway initiated by the loss of an amino (-NH) group, followed by sequential losses of small fragments such as CH₂, HCO, CH₃, CN, and CO. researchgate.net This detailed fragmentation provides valuable structural information, helping to piece together the different components of the molecule. Softer ionization techniques like MALDI-TOF are also used, which often show adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) in addition to the protonated molecule, further corroborating the molecular weight. mdpi.com

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides the most definitive structural evidence for a crystalline compound, offering precise information about bond lengths, bond angles, and the three-dimensional arrangement of atoms in space. Several derivatives of this compound have been successfully characterized using this technique.

For example, the crystal structure of 3-butyl-4-oxo-3,4-dihydroquinazoline-6-sulfonamide was determined and found to crystallize in the triclinic system with the space group P-1. researchgate.netbohrium.com The analysis revealed the precise unit cell dimensions and the conformation of the molecule within the crystal lattice. bohrium.com Similarly, the structure of 2-(6-iodo-4-oxo-3,4-dihydroquinazolin-3-yl)ethanesulfonyl fluoride (B91410) showed an out-of-plane conformation for its side chain relative to the quinazoline ring system. nih.gov This technique also allows for the detailed analysis of intermolecular interactions, such as hydrogen bonds, which dictate the crystal packing. In the structure of (E)-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde oxime, X-ray analysis showed that molecules form offset dimers held together by hydrogen bond interactions. mdpi.com

The following table summarizes the crystallographic data obtained for 3-butyl-4-oxo-3,4-dihydroquinazoline-6-sulfonamide. bohrium.com

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.41582(9)
b (Å)8.83995(11)
c (Å)9.71369(12)
α (°)69.0966(11)
β (°)76.6018(10)
γ (°)81.7483(9)
Volume (ų)655.244(13)
Z2
R10.0320

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify the various intermolecular interactions within a crystal structure, providing insights into how molecules are packed. This analysis is often performed in conjunction with single-crystal X-ray diffraction. bohrium.comnih.gov By mapping properties like normalized contact distance (d_norm) onto the Hirshfeld surface, regions of close intermolecular contact can be identified.

For 3-butyl-4-oxo-3,4-dihydroquinazoline-6-sulfonamide, the analysis revealed that the crystal structure is dominated by H···H (44%) and O···H/H···O (25.4%) contacts. researchgate.net This indicates that van der Waals forces and hydrogen bonding are the primary interactions governing the crystal packing. researchgate.net Two-dimensional (2D) fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. For 2-(6-iodo-4-oxo-3,4-dihydroquinazolin-3-yl)ethanesulfonyl fluoride, the 2D fingerprint plots showed that H···O contacts were the most common (23.0%), followed by H···H (13.5%) and H···C (11.5%). nih.gov The presence of characteristic sharp spikes in these plots is a clear indicator of specific, strong interactions like hydrogen and halogen bonds. nih.gov This method allows for a detailed understanding of the forces that stabilize the crystal lattice. nih.govdesy.de

The table below shows the percentage contribution of different intermolecular contacts for 3-butyl-4-oxo-3,4-dihydroquinazoline-6-sulfonamide.

Contact TypeContribution (%)Reference
H···H44.0 researchgate.net
O···H / H···O25.4 researchgate.net
C···H / H···CNot specified bohrium.com
N···H / H···NNot specified bohrium.com
O···C / C···ONot specified bohrium.com

Structure Activity Relationship Sar and Pharmacophore Analysis of 4 Oxo 3,4 Dihydroquinazoline 6 Sulfonamide Derivatives

Correlations between Structural Modifications and Biological Activity Profiles

Influence of Substituent Electronic Properties and Steric Effects

The electronic nature of substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—plays a pivotal role in modulating the biological activity of quinazoline (B50416) derivatives. nih.gov

Studies have shown that the character of these groups can significantly alter interaction energies with target proteins. For instance, in a series of kinase inhibitors, compounds with EWGs (like halogen atoms) exhibited different biological activities compared to those with EDGs (like -CH₃ or -OCH₃). The difference was attributed to opposing electrostatic and charge transfer energies in interactions with key amino acid residues in the protein's hinge region. mdpi.com Specifically, EWGs often lead to more favorable interaction energies and thus higher activity. nih.govmdpi.com For example, research on 2-trichloromethylquinazolines found that benzenesulfonyl chlorides with electron-withdrawing groups resulted in some of the best reaction yields. nih.gov

Steric hindrance is another critical factor. The size and bulkiness of a substituent can dictate the conformational freedom of the molecule, which in turn affects its ability to fit into the binding pocket of a biological target. mdpi.com A study on 4(3H)-quinazolinone derivatives with dithiocarbamate (B8719985) side chains highlighted that steric factors, along with electrostatic properties, are key determinants for activity. In some cases, bulkier substituents at certain positions, such as C-7 of the quinazoline core, are favorable for inhibitory activity, while in other contexts, they can lead to decreased activity due to steric clashes. mdpi.comnih.gov

Table 1: Impact of Electronic and Steric Properties on Activity
FeatureInfluence on Biological ActivityExample Target/Activity
Electron-Withdrawing Groups (EWGs) Often increases potency by modifying electrostatic interactions with target residues.Kinase Inhibition mdpi.com
Electron-Donating Groups (EDGs) Can decrease activity compared to EWGs in certain scaffolds.Kinase Inhibition mdpi.com
Steric Bulk Can either enhance activity by promoting favorable conformations or decrease it due to steric hindrance in the binding site.EGFR Kinase Inhibition mdpi.comnih.gov

Positional and Chemical Group Sensitivity on Potency and Selectivity

The potency and selectivity of 4-oxo-3,4-dihydroquinazoline derivatives are highly sensitive to the specific placement and chemical nature of substituent groups. Structure-activity relationship studies have revealed that modifications at positions 2, 3, 6, and 8 of the quinazolinone ring are particularly important for modulating antimicrobial and cytotoxic activities. nih.gov

For instance, in a series of S-substituted 2-mercaptoquinazolin-4(3H)-one derivatives designed as human carbonic anhydrase (hCA) inhibitors, the nature of the group at the 2-position was critical. researchgate.net Compounds with aliphatic thio-substituents at this position generally showed more potent inhibition against several hCA isoforms (hCA I, II, IX, and XII) compared to those with bulkier aromatic thio-substituents. researchgate.net This highlights a sensitivity to the chemical group at a specific position.

Furthermore, the placement of halogens, such as iodine, at the 6 and 8 positions of the quinazolinone ring has been shown to significantly enhance antibacterial activity. nih.gov The presence of a substituted aromatic ring at position 3 and a methyl or thiol group at position 2 are also considered essential for antimicrobial effects. nih.gov In another example, for certain quinazoline-based EGFR inhibitors, the introduction of a fluorine substituent in the C-2 position of a linked benzene (B151609) ring was found to be vital for inhibitory activity. mdpi.com

Table 2: Carbonic Anhydrase Inhibition Data for 2-Substituted-mercapto-4(3H)-quinazolinone Derivatives
CompoundR-Group at Position 2hCA I (Kᵢ in nM)hCA II (Kᵢ in nM)hCA IX (Kᵢ in nM)hCA XII (Kᵢ in nM)
2 Ethyl85.513.512.68.6
3 Propyl57.86.47.13.1
4 Butyl70.39.18.24.5
8 4-Methylbenzyl198.628.518.715.4
9 4-Fluorobenzyl215.733.620.320.2
12 2-Phenylethyl102.514.215.510.8
AAZ *(Standard)25012.025.05.7

Data sourced from a study on S-substituted 2-mercaptoquinazolin-4(3H)-one derivatives. researchgate.net AAZ refers to the standard drug Acetazolamide.

Role of Specific Linkers and Spacers in Pharmacophore Assembly

Linkers and spacers are crucial architectural elements in modern drug design, connecting key pharmacophoric fragments to optimize their orientation and interaction with biological targets. In the context of quinazoline derivatives, the length and chemical nature of a linker can dramatically influence biological activity. nih.govnih.gov

For example, a longer chain linker between the quinazoline core and a 3-nitro-1,2,4-triazole (B13798) moiety was found to be favorable for inhibitory activity toward both EGFR and VEGFR2. nih.gov Similarly, studies on 6,7-dimorpholinoalkoxy quinazoline derivatives showed that compounds with a three-carbon chain linker were more potent than those with a two-carbon chain. nih.gov

Conversely, replacing an amide linker with a methyl-amino linker between a phenyl and quinazoline moiety led to a nearly 50-fold decrease in inhibitory activity, demonstrating the importance of the linker's chemical properties. nih.gov In some cases, shortening or removing a linker altogether is a strategy to create more rigid and potent analogs. researchgate.net The introduction of a sulfonamide group at position 4 of the quinazoline ring can create a larger gap between a phenyl substituent and the quinazoline ring, which may increase conformational freedom and, in some cases, reduce activity. nih.gov This underscores the delicate balance required in linker design for optimal pharmacophore assembly.

Identification of Key Pharmacophoric Features for Target Interaction

A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For quinazoline sulfonamides, the core 4-oxo-3,4-dihydroquinazoline structure is a foundational pharmacophoric element, capable of binding to multiple receptors with high affinity. nih.gov

Specific features required for activity depend on the target:

For Epidermal Growth Factor Receptor (EGFR) Inhibition : The 4-anilino-quinazoline motif is a well-established pharmacophore. Key interactions often involve hydrogen bonds with specific residues like M769 in the EGFR kinase domain. nih.govfrontiersin.org

For Carbonic Anhydrase (CA) Inhibition : The essential pharmacophoric feature is the sulfonamide (-SO₂NH₂) group. This group coordinates to the zinc ion in the enzyme's active site, which is a critical interaction for inhibition. openaccesspub.org

For Anticancer Activity : Hybrid molecules connecting the quinazolin-4-one scaffold with other active pharmacophores, such as phenol (B47542) moieties, can lead to enhanced activity. nih.gov Docking simulations for some anticancer quinazoline sulfonamides suggest that they fit well into the active site of proteins like Bcl2. mdpi.com

The combination of the quinazolinone core with a sulfonamide moiety creates a hybrid pharmacophore with potential for a wide range of biological activities, including antitumor and carbonic anhydrase inhibition effects. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or property descriptors of compounds with their biological activities. orientjchem.org These models are invaluable for predicting the activity of novel compounds and providing insights for lead optimization. biointerfaceresearch.comresearchgate.net

For quinazoline derivatives, various 2D and 3D-QSAR models have been successfully developed. biointerfaceresearch.com For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been used to analyze 4(3H)-quinazolinone derivatives targeting thymidylate synthase. nih.gov Such models generate 3D contour maps that visualize regions where steric bulk or specific electrostatic properties would be favorable or unfavorable for activity, guiding the design of new molecules. nih.gov

Machine learning-based QSAR approaches, such as Support Vector Machines (SVM), Random Forest, and EXtreme Gradient Boosting, have also been applied. biointerfaceresearch.comnih.gov These methods can handle high-dimensional data and non-linear relationships, leading to robust predictive models for anticancer and other activities of quinazoline derivatives. biointerfaceresearch.comnih.gov

Application of Molecular Descriptors

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. orientjchem.org A wide range of descriptors are employed in the QSAR analysis of quinazoline derivatives:

Electronic Descriptors : These describe the electronic properties of the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and atomic net charges on specific atoms. orientjchem.org These descriptors have been shown to be crucial in predicting the anticancer activity of quinazoline derivatives. orientjchem.org

Topological Descriptors : These are based on the 2D representation of the molecule and describe its size, shape, and branching.

Physicochemical Descriptors : Properties like hydrophobicity (logP), molar refractivity, and solubility are commonly used to model pharmacokinetic properties. nih.gov

3D Descriptors : These are derived from the 3D conformation of the molecule and include steric and electrostatic fields, as used in CoMFA. nih.gov

In a QSAR study of quinazoline-containing hydroxamic acids as histone deacetylase 6 (HDAC6) inhibitors, molecular descriptors were generated using software like CDK and alvaDesc to build predictive classification models. nih.gov The selection of appropriate descriptors is a critical step that enables the development of statistically significant and predictive QSAR models.

Mechanistic Investigations of Biological Activities Exhibited by 4 Oxo 3,4 Dihydroquinazoline 6 Sulfonamide Analogs

Enzyme Inhibition Studies

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

Binding Site Interactions within the ATP-binding Domain

The kinase inhibitory activity of many 4-oxo-3,4-dihydroquinazoline-6-sulfonamide analogs stems from their ability to interact with the ATP-binding pocket of these enzymes. The quinazoline (B50416) ring system serves as a crucial pharmacophore that can form key hydrogen bonds and hydrophobic interactions within this domain, effectively competing with the endogenous ATP substrate.

Molecular docking studies of 4-anilinoquinoline derivatives bearing a sulfonamide moiety have provided insights into their binding mode with Aurora kinases. The N1 nitrogen of the quinoline (B57606) scaffold typically forms an essential hydrogen bond with key amino acids in the hinge region, such as Ala213 in Aurora A and Ala173 in Aurora B. The sulfonamide group can also participate in hydrogen bonding; for example, the SO2 oxygen has been shown to interact with Lys162 and Lys122 in Aurora A and Aurora B, respectively. The sulfonamide NH group can also form hydrogen bonds with surrounding residues like Lys141, Glu260, and Asn261 in Aurora A, and Lys101, Glu177, and Asp234 in Aurora B. These multiple points of interaction contribute to the potent and sometimes dual inhibitory activity of these compounds.

Cyclooxygenase (COX-2) Inhibition

Certain analogs of this compound have been investigated for their anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. The selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

A study on a series of 3-phenyl-2-[(E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one derivatives, which possess a para-sulfonamide group on a phenyl ring, demonstrated their potential as COX-2 inhibitors. In this series, the compound 4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide showed the highest COX-2 inhibition of 47.1% at a concentration of 20 μM. nih.govresearchgate.netnih.gov While these compounds were less potent than the selective COX-2 inhibitor celecoxib, their activity highlights the potential of the quinazolinone-sulfonamide scaffold in the design of novel anti-inflammatory agents. nih.govresearchgate.net

Table 1: COX-2 Inhibitory Activity of this compound Analogs

Compound Concentration (µM) % COX-2 Inhibition
4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide 20 47.1

Inhibition of Other Kinases (e.g., HER2, CDK9, Aurora Kinase B, PI3Kα, VEGFR-2)

The structural versatility of the this compound scaffold has enabled its application in the development of inhibitors for a range of other kinases implicated in cancer pathogenesis.

HER2 and CDK9: A series of quinazoline-based homosulfonamide derivatives has been shown to exhibit potent inhibitory activity against multiple kinases, including HER2 and CDK9. researchgate.net Notably, compounds 5 and 6 from this series demonstrated significant inhibition of both HER2 and CDK9. Compound 6 was a particularly potent inhibitor of both enzymes, with IC50 values of 44.1 nM for HER2 and 96.1 nM for CDK9. researchgate.net

Aurora Kinase B: 4-Anilinoquinoline derivatives carrying a sulfonamide moiety have been identified as dual inhibitors of Aurora kinases A and B. Compound 9d from this class displayed potent inhibition of Aurora Kinase B with an IC50 of 0.09 µM. researchgate.net

PI3Kα: A series of N-(2-methoxy-5-(3-substituted quinazolin-4(3H)-one-6-yl)-pyridin-3-yl)phenylsulfonamide derivatives were synthesized and evaluated for their inhibitory activity against PI3Kα. nih.gov Compounds (S)-C5 and (S)-C8 from this series showed potent inhibition of PI3Kα with IC50 values of 0.038 µM and 0.042 µM, respectively. nih.gov

VEGFR-2: The sulfonamide moiety is a key feature in many VEGFR-2 inhibitors. While specific IC50 values for direct this compound analogs are not detailed in the provided context, the general importance of the sulfonamide group for VEGFR-2 inhibition is well-established in the literature.

Table 2: Inhibitory Activity of this compound Analogs Against Various Kinases

Compound Target Kinase IC50 (nM)
5 HER2 53.9
6 HER2 44.1
12 HER2 110.6
5 CDK9 146.9
6 CDK9 96.1
7 CDK9 155.4
9d Aurora Kinase B 90
(S)-C5 PI3Kα 38
(S)-C8 PI3Kα 42

Dihydropteroate (B1496061) Synthetase (DHPS) Inhibition

Sulfonamides are a well-known class of antibiotics that act by inhibiting dihydropteroate synthetase (DHPS), a key enzyme in the folate biosynthesis pathway of bacteria. patsnap.comscispace.comnih.gov This pathway is essential for the synthesis of nucleic acids and certain amino acids. Sulfonamides act as competitive inhibitors of the natural substrate, p-aminobenzoic acid (pABA), due to their structural similarity. patsnap.com

While specific studies focusing on this compound analogs as DHPS inhibitors are not extensively detailed in the provided search results, the presence of the sulfonamide moiety strongly suggests potential activity against this enzyme. The quinazoline portion of the molecule could potentially interact with other regions of the enzyme's active site, potentially leading to enhanced or novel inhibitory profiles compared to traditional sulfa drugs. Research into pterin-sulfa conjugates has demonstrated that linking a pterin (B48896) moiety (a component of the other DHPS substrate) to a sulfonamide can result in potent DHPS inhibitors. nih.gov This suggests that the quinazoline scaffold in this compound analogs could similarly serve to position the sulfonamide group optimally within the DHPS active site.

Anticancer and Antitumor Activity Mechanisms (in vitro cellular and biochemical studies)

Cytotoxic Effects on Human Cancer Cell Lines (e.g., HepG2, MCF-7, HeLa, HCT-8, A549, LoVo, MDA-MB-231, T-47D, MOLT4)

A significant body of research has demonstrated the potent cytotoxic effects of this compound analogs across a diverse panel of human cancer cell lines.

One study detailed a series of novel quinazoline derivatives with a substituted sulfonamide moiety, where compounds 4d and 4f exhibited remarkable antiproliferative activity. nih.gov Compound 4d showed IC50 values of 9 µM, 2.5 µM, and 5.6 µM against HepG2, MCF-7, and A549 cells, respectively. nih.gov Compound 4f also displayed significant cytotoxicity with IC50 values of 11.7 µM against HepG2, 5 µM against MCF-7, 10.14 µM against A549, and 9.76 µM against LoVo cells. nih.gov

Another series of sulphonamide-bearing methoxyquinazolinone derivatives also showed promising cytotoxic activity. nih.gov Compound 6 in this series had IC50 values of 45.57 µM against HepG2, 20.17 µM against MCF-7, 51.50 µM against A549, and 22.64 µM against LoVo cells. nih.gov

Furthermore, novel sulphonamide benzoquinazolinones were evaluated for their cytotoxic activity against the MDA-MB-231 breast cancer cell line, with some compounds showing IC50 values in the sub-micromolar range. patsnap.com Quinazoline-based homosulfonamides have also shown activity against T-47D breast cancer and MOLT4 leukemia cell lines. researchgate.net

While some quinazolinone derivatives have been tested against HeLa cells, they did not show significant cytotoxic activity at the concentrations tested. nih.govresearchgate.net Information on the cytotoxicity of these specific analogs against HCT-8 cells is limited, although related compounds have shown activity against the HCT-116 colon cancer cell line.

Table 3: Cytotoxic Effects (IC50, µM) of this compound Analogs on Various Cancer Cell Lines

Compound HepG2 MCF-7 A549 LoVo MDA-MB-231
4d 9 2.5 5.6 6.87 -
4f 11.7 5 10.14 9.76 -
6 45.57 20.17 51.50 22.64 -
10 - 0.31 - - 0.31

Mechanisms of Growth Inhibition and Cell Death Induction

The cytotoxic effects of this compound analogs are mediated through the induction of cell cycle arrest and apoptosis.

Cell Cycle Arrest: Several studies have shown that these compounds can halt the progression of the cell cycle at different phases. For example, quinazoline-based homosulfonamide derivative 5 was found to induce cell cycle arrest in the G2/M phase in T-47D cells, while compound 6 caused G1 phase arrest in MOLT4 cells. researchgate.net Other quinazoline derivatives have been reported to cause an accumulation of cells in the S-phase or G2/M phase in A549 lung cancer cells. acs.org A study on novel quinazoline-sulfonamide hybrids demonstrated that the most active compounds induced G1 phase arrest in MCF-7 breast cancer cells. nih.gov

Apoptosis Induction: A primary mechanism by which these analogs induce cell death is through the activation of apoptosis, or programmed cell death. This is often characterized by morphological changes, DNA fragmentation, and the activation of caspases.

Several studies have confirmed the pro-apoptotic effects of these compounds. For instance, treatment of MCF-7 cells with certain quinazoline-sulfonamide derivatives led to a significant increase in the proportion of cells in the early and late stages of apoptosis. nih.gov This was accompanied by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax and the tumor suppressor p53. nih.gov

Similarly, a sulphonamide benzoquinazolinone derivative, compound 10 , was found to increase the levels of caspase-3 and Bax, while decreasing the level of Bcl-2 in MDA-MB-231 cells. patsnap.com The induction of apoptosis by these compounds can be triggered through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of initiator caspases like caspase-8 and caspase-9, and the executioner caspase-3.

DNA Intercalation and Interaction with Genetic Material

While direct evidence for DNA intercalation by this compound itself is not extensively detailed in the available research, the broader class of quinazoline and quinazolinone derivatives is known to interact with genetic material. The planar structure of the quinazoline ring system is a key feature that allows these types of molecules to insert themselves between the base pairs of DNA, a process known as intercalation. This interaction can disrupt the normal functions of DNA, such as replication and transcription, leading to cytotoxic effects.

For instance, pyrazino-phenanthroline ligands, which share structural similarities in terms of planar aromatic systems, are well-documented DNA intercalating agents. These molecules, often in complex with transition metals, bind to DNA through the insertion of their planar rings into the DNA double helix. This binding is further stabilized by electrostatic interactions, particularly when the complexes are cationic.

Impact on Cell Cycle Progression and Apoptosis Induction

Numerous studies have highlighted the ability of this compound analogs to influence cell cycle progression and induce apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov This is a critical mechanism for their potential anticancer activity, as uncontrolled cell proliferation is a hallmark of cancer. nih.gov

Several novel series of quinazoline derivatives bearing a sulfonamide moiety have been synthesized and evaluated for their cytotoxic effects. nih.govresearchgate.net For example, compounds 4d and 4f were found to inhibit the proliferation of MCF-7 breast cancer cells by arresting the cell cycle at the G1 phase. nih.gov This G1 arrest prevents the cells from entering the DNA synthesis (S) phase, thereby halting their division. nih.gov Similarly, other derivatives have been shown to cause an accumulation of cells in the sub-G1 phase, which is indicative of apoptosis. nih.govtandfonline.com

The induction of apoptosis by these compounds is often mediated through the modulation of key regulatory proteins. For instance, some analogs have been shown to downregulate the expression of the anti-apoptotic protein Bcl-2 while upregulating the expression of pro-apoptotic proteins such as p53 and Bax. nih.govnih.govtandfonline.com This shift in the balance between pro- and anti-apoptotic proteins ultimately leads to the activation of caspases, the executioner enzymes of apoptosis. tandfonline.comnih.gov

The following table summarizes the effects of selected this compound analogs on cell cycle and apoptosis:

CompoundCell LineEffect on Cell CycleApoptosis InductionReference
4d MCF-7G1 arrestYes nih.gov
4f MCF-7G1 arrestYes nih.gov
6 MCF-7Sub-G1 accumulationYes nih.govtandfonline.com
10 MCF-7Sub-G1 accumulationYes nih.govtandfonline.com
Inhibition of Cellular Signaling Pathways and Multi-Targeted Action

The biological activity of this compound analogs is often attributed to their ability to inhibit various cellular signaling pathways that are crucial for cancer cell growth and survival. Many of these compounds exhibit a multi-targeted action, meaning they can interact with and inhibit multiple key proteins involved in oncogenesis.

One of the prominent targets for quinazoline-based compounds is the epidermal growth factor receptor (EGFR) tyrosine kinase. rsc.org Overexpression or mutation of EGFR is common in many cancers and leads to uncontrolled cell proliferation. By inhibiting EGFR, these compounds can block downstream signaling cascades.

Furthermore, some quinazoline sulfonamide derivatives have been shown to inhibit other kinases such as HER2 and CDK9. rsc.org The inhibition of multiple kinases can lead to a more potent and broader anticancer effect. Molecular docking studies have also suggested that certain analogs can bind to the active site of the anti-apoptotic protein Bcl-2, further contributing to their apoptosis-inducing capabilities. nih.gov

The multi-targeted nature of these compounds is a significant advantage in cancer therapy, as it can potentially overcome the resistance mechanisms that often develop with single-target agents.

Antimicrobial Activity Mechanisms (antibacterial, antifungal, antiviral, antimalarial, antitubercular)

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Quinazolinone compounds, including those with a sulfonamide moiety, have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. ajol.infoeco-vector.com The sulfonamide group itself is a well-known pharmacophore responsible for antibacterial properties. nih.gov

Studies have shown that certain quinazolinone derivatives exhibit significant zones of inhibition against various pathogenic bacterial strains. For example, some compounds have been found to be highly active against Staphylococcus aureus (Gram-positive) and Klebsiella pneumoniae, Proteus bacilli, and Shigella flexneri (Gram-negative). ajol.info The mechanism of action of sulfonamides generally involves the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. By blocking this pathway, they prevent bacterial growth and replication. nih.gov

The antibacterial efficacy can be influenced by the specific substituents on the quinazolinone ring. For instance, the presence of certain groups can enhance the compound's ability to penetrate the bacterial cell wall or interact with its target enzyme.

The following table presents the antibacterial activity of representative quinazolinone compounds:

CompoundGram-Positive StrainInhibition Zone (mm)Gram-Negative StrainsInhibition Zone (mm)Reference
1 Staphylococcus aureus33Klebsiella pneumoniae29 ajol.info
Proteus bacilli39 ajol.info
Shigella flexneri25 ajol.info
2 Staphylococcus aureus26Klebsiella pneumoniae40 ajol.info
Proteus bacilli25 ajol.info
Shigella flexneri25 ajol.info

Antimalarial and Antifungal Efficacy

The quinazolinone scaffold is also a promising framework for the development of antimalarial and antifungal agents. nih.govresearchgate.net The natural product febrifugine (B1672321), which contains a 4-quinazolinone ring, has long been known for its antimalarial properties. nih.gov This has inspired the synthesis of numerous febrifugine analogs with improved efficacy and reduced toxicity. nih.gov

The antimalarial mechanism of some quinazolinone derivatives is believed to involve the inhibition of the parasite's sodium ion (Na+) ATPase, PfATP4. nih.gov This enzyme is crucial for maintaining ion homeostasis within the parasite, and its disruption leads to parasite death. nih.gov

In terms of antifungal activity, certain sulfonamide derivatives of anthranilic acid have shown selective inhibition against Candida albicans. nih.gov The exact mechanism of their antifungal action is still under investigation but is likely related to the disruption of essential metabolic pathways in the fungal cells.

Anti-inflammatory Mechanisms

Quinazoline derivatives have been recognized for their anti-inflammatory properties. mdpi.com The mechanism of action for their anti-inflammatory effects is often linked to the inhibition of key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.

Some quinazoline-based compounds have been designed as selective inhibitors of phosphoinositol-3-kinase δ (PI3Kδ), an enzyme involved in various immune cell functions. mdpi.com By inhibiting PI3Kδ, these compounds can act as immunomodulators and reduce inflammation. mdpi.com

Furthermore, the antioxidant properties of some quinazolinone derivatives may also contribute to their anti-inflammatory effects. nih.gov Oxidative stress is a known contributor to inflammation, and by scavenging free radicals, these compounds can help to mitigate the inflammatory response. nih.govnih.gov

Other Reported Biological Activities and Their Molecular Basis of this compound Analogs

Recent pharmacological investigations have revealed that analogs of this compound exhibit a diverse range of biological activities beyond their well-documented applications. These include neuroprotective, anti-diabetic, antihypertensive, and anticonvulsant effects. The molecular mechanisms underlying these activities are multifaceted, involving interactions with various enzymes, receptors, and signaling pathways. This section delves into the specific molecular basis of these reported biological effects.

Neuroprotective Effects

Quinazolinone derivatives bearing a sulfonamide moiety have demonstrated potential as neuroprotective agents. The molecular basis for this activity is primarily attributed to their antioxidant and enzyme-inhibiting properties. For instance, a series of iodoquinazolinone derivatives with a benzenesulfonamide (B165840) component were found to exhibit significant antioxidant and acetylcholinesterase (AChE) inhibitory activity. nih.gov

One of the key compounds, 2-(6-iodo-4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-ylthio)-N-(pyrazin-2-yl) acetamide (B32628), emerged as a potent AChE inhibitor. nih.gov The neuroprotective effect is further supported by the ability of these compounds to mitigate oxidative stress. In studies involving irradiated mice, this compound led to a decrease in myeloperoxidase (MPO) levels and an increase in glutathione (B108866) (GSH) levels, indicating a reduction in oxidative damage. nih.gov Molecular docking studies have suggested that these compounds can bind to the active sites of both MPO and AChE, providing a plausible mechanism for their neuroprotective actions. nih.gov The inhibition of AChE is a key strategy in the management of neurodegenerative diseases like Alzheimer's, as it increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov

Furthermore, some quinazoline derivatives have been shown to be effective in in vivo models of neurotoxicity, underscoring their potential in treating neurodegenerative diseases where neuronal death is a central feature. google.com

Anti-diabetic Activity

The anti-diabetic activity of this compound analogs is linked to their ability to modulate key targets in glucose metabolism. One of the primary mechanisms involves the dual agonism of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and the Sulfonylurea Receptor (SUR). nih.gov PPARγ is a crucial regulator of insulin (B600854) sensitivity, and its activation can improve glucose uptake in tissues. nih.gov

Analogs designed as quinazoline-sulfonylurea hybrids have shown potent anti-hyperglycemic effects in preclinical models. nih.gov Molecular docking studies have confirmed that these hybrid molecules can effectively bind to the PPARγ receptor. nih.gov The sulfonylurea moiety in these hybrids targets the SUR1 subunit of ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells. ox.ac.uk By binding to SUR1, these compounds promote the closure of K-ATP channels, leading to membrane depolarization, calcium influx, and subsequent insulin secretion. ox.ac.uk

Another explored mechanism for the anti-diabetic potential of quinazolinone derivatives is the antagonism of the ghrelin receptor (GHS-R1a). nih.gov Ghrelin is a hormone that stimulates appetite and also influences insulin secretion. By blocking the ghrelin receptor, certain piperidine-substituted quinazolinone derivatives can lead to glucose-dependent insulin secretion, contributing to lower blood glucose levels. nih.gov

Additionally, some quinazolinone derivatives have been investigated for their ability to inhibit α-glucosidase, an enzyme responsible for carbohydrate digestion. ekb.eg Inhibition of this enzyme delays glucose absorption from the gut, thereby reducing postprandial hyperglycemia.

Table 1: Anti-diabetic Activity of Selected this compound Analogs

Compound Type Molecular Target Mechanism of Action Reference
Quinazoline-sulfonylurea hybrids PPARγ and SUR Dual agonism leading to increased insulin sensitivity and secretion. nih.gov
Piperidine-substituted quinazolinones Ghrelin receptor (GHS-R1a) Antagonism leading to glucose-dependent insulin secretion. nih.gov

Antihypertensive Activity

The antihypertensive properties of quinazoline derivatives, including analogs of this compound, are often mediated through the blockade of α1-adrenergic receptors. japsonline.com These receptors are located on vascular smooth muscle, and their stimulation by catecholamines leads to vasoconstriction and an increase in blood pressure.

By acting as antagonists at α1-adrenergic receptors, these quinazoline compounds prevent the binding of norepinephrine (B1679862) and epinephrine, resulting in vasodilation and a subsequent reduction in blood pressure. japsonline.com Several synthesized quinazoline derivatives have demonstrated significant α1-adrenergic receptor blocking activity in screening assays. japsonline.com

For instance, a series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzene (B151609) sulfonamide derivatives were synthesized and evaluated for their antihypertensive effects. nih.govtandfonline.com One of the most potent compounds identified was N-[7-chloro-2-(4-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]-4 nitrobenzenesulfonamide. nih.govtandfonline.com The structure-activity relationship studies of these compounds often highlight the importance of specific substitutions on the quinazoline and sulfonamide moieties for optimal receptor binding and antihypertensive efficacy.

Table 2: Antihypertensive Activity of Selected Quinazoline Analogs

Compound Series Proposed Mechanism Key Findings Reference
N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzene sulfonamides α1-adrenergic receptor blockade Compound 20 showed the most potent activity. nih.govtandfonline.com
Various synthesized quinazoline derivatives α1-adrenergic receptor blockade Compounds 4a & 4e showed better activity. japsonline.com

Anticonvulsant Activity

The anticonvulsant activity of this compound analogs is primarily associated with their interaction with the GABA-A receptor and inhibition of carbonic anhydrase (CA) enzymes. nih.govmdpi.com The GABA-A receptor is the principal inhibitory neurotransmitter receptor in the central nervous system. Positive allosteric modulation of this receptor enhances GABAergic transmission, leading to a reduction in neuronal excitability and seizure suppression. mdpi.com

Several quinazolin-4(3H)-one derivatives have been shown to bind to the allosteric site of the GABA-A receptor. mdpi.com In vivo studies using flumazenil, a GABA-A receptor antagonist, have confirmed this mechanism of action for certain analogs. mdpi.com Structure-activity relationship studies indicate that the quinazolin-4(3H)-one scaffold acts as a hydrophobic domain, with the N1 atom and the carbonyl group serving as crucial hydrogen bonding sites for receptor interaction. mdpi.com

In addition to GABA-A receptor modulation, inhibition of carbonic anhydrase II (HCA II) has been proposed as another mechanism for the anticonvulsant effects of these compounds. nih.gov Inhibition of brain CA can lead to an increase in carbon dioxide concentration, which has been shown to have an anticonvulsant effect. mdpi.com Molecular docking studies have been employed to investigate the binding of quinazoline analogs to the active site of HCA II. nih.gov The variation in binding energies of different analogs often correlates with their observed anticonvulsant activities. nih.gov

Table 3: Anticonvulsant Activity of Selected Quinazolin-4(3H)-one Analogs

Compound Series Proposed Molecular Target(s) Key Findings Reference
New series of quinazoline-4(3H)-ones Carbonic Anhydrase II (HCA II) Compounds 8 , 13 , and 19 were most potent, exhibiting 100% protection against myoclonic seizures. nih.gov
2,3-disubstituted quinazolin-4(3H)-one scaffold GABA-A receptor The "b" series of compounds, particularly 8b , showed more favorable results in the pentylenetetrazole seizure model. mdpi.com

Computational and Theoretical Investigations of 4 Oxo 3,4 Dihydroquinazoline 6 Sulfonamide

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein or nucleic acid targets.

Molecular docking simulations have been instrumental in understanding how derivatives of the 4-oxo-3,4-dihydroquinazoline-6-sulfonamide core interact with various biological targets. These studies reveal the specific atomic-level interactions that govern molecular recognition and binding.

For instance, in studies involving human carbonic anhydrase (hCA-IIX), a key enzyme in various physiological processes, the sulfonamide group of a quinazolinone derivative was identified as a crucial interacting moiety. nih.gov Docking analyses showed this group forming multiple strong hydrogen bonds with the amino acid residues within the enzyme's active site. nih.gov Similarly, when docked against the DNA topoisomerase II enzyme of M. tuberculosis, sulfonamides containing a 4-aminoquinazoline scaffold demonstrated key interactions, supporting their potential antitubercular activity. researchgate.net The quinazolinone ring itself often engages in hydrophobic or π-π stacking interactions with aromatic residues of the target protein, further stabilizing the complex. nih.gov These simulations elucidate how the combination of the quinazolinone scaffold and the sulfonamide group contributes to a stable and specific binding mode. nih.gov

Table 1: Summary of Ligand-Protein Interactions for Quinazoline-Sulfonamide Derivatives

Target Protein Key Interacting Moieties Types of Interactions Interacting Residues (Examples)
Human Carbonic Anhydrase (hCA-IIX) Sulfonamide group, Quinazolinone ring Hydrogen bonds, Hydrophobic interactions Not specified
DNA Topoisomerase II Sulfonamide group, Quinazoline (B50416) scaffold Hydrogen bonds, π-π stacking Not specified

A primary goal of molecular docking is to predict the binding affinity between a ligand and its target, which is quantified using scoring functions that estimate the free energy of binding. A more negative binding energy score typically indicates a more stable and potent interaction.

In silico studies on a sulfonamide-substituted diarylheterocycle compound targeting human carbonic anhydrase (hCA-IIX) reported a highly favorable binding energy of -12.19 kcal/mol. nih.gov This was significantly lower than that of the standard drug Acetazolamide (AZA), which had a binding energy of -7.36 kcal/mol, suggesting a stronger binding affinity for the novel compound. nih.gov Likewise, docking studies of various quinazoline-sulfonamide hybrids against DNA topoisomerase II have been used to correlate predicted binding scores with experimentally observed antitubercular activity, further validating the predictive power of these computational models. researchgate.net These scoring functions are essential for virtual screening campaigns, allowing researchers to prioritize compounds with the highest predicted potency for synthesis and biological testing. nih.gov

Table 2: Predicted Binding Affinities for Quinazoline-Sulfonamide Derivatives

Compound Type Target Protein Predicted Binding Energy (kcal/mol) Reference Compound Reference Binding Energy (kcal/mol)
Sulfonamide-substituted diarylheterocycle hCA-IIX -12.19 Acetazolamide (AZA) -7.36 nih.gov
Piperazine (B1678402) Propyl-4-oxo-quinazoline derivative DNA Not specified Doxorubicin -39.819

The planar structure of the quinazolinone ring system suggests that its derivatives may act as DNA intercalating agents, a mechanism employed by several anticancer drugs. Molecular docking is a valuable tool for modeling this process, predicting how the molecule inserts itself between the base pairs of the DNA double helix.

Simulations performed on piperazine propyl-4-oxo-3,4-dihydroquinazoline-2-carboxylate derivatives showed that these compounds could effectively occupy the space between DNA base pairs. The docking results revealed the formation of specific hydrogen bond interactions with nucleotides, such as DG 5 and DC 4, which is a hallmark of effective intercalation. These in silico models provide a structural basis for the potential DNA-damaging and cytotoxic effects of such compounds, guiding the design of new anticancer agents that function via this mechanism.

Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of the ligand and protein over time. This provides crucial information on the stability of the complex and any conformational changes that may occur upon binding.

MD simulations are used to assess the stability of the ligand-protein complex predicted by docking. Key metrics such as the Root Mean Square Deviation (RMSD) of the protein and ligand atoms are monitored over the simulation period.

A 100-nanosecond MD simulation of a sulfonamide-substituted diarylheterocycle bound to human carbonic anhydrase (hCA-IIX) demonstrated the stability of the complex. nih.gov The RMSD plots for both the protein and the ligand reached a stable equilibrium after an initial adjustment period, indicating that the ligand remained securely bound within the active site without significant fluctuations. nih.gov The analysis of Root Mean Square Fluctuation (RMSF) further reveals the flexibility of different parts of the protein, highlighting which residues are most affected by ligand binding. Such simulations confirm that the interactions observed in docking are maintained over time, providing strong evidence for a stable and persistent binding mode. nih.gov

Table 3: MD Simulation Parameters for a Quinazoline-Sulfonamide Derivative Complex

Parameter Value/Observation
Simulation Time 100 ns nih.gov
System Protein-Ligand Complex in Water
Protein RMSD Stabilized at ~3.5 Å nih.gov
Ligand RMSD Stabilized at ~2.5 Å nih.gov

In Silico ADMET Prediction and Pharmacokinetic Modeling (excluding clinical data)

Before a compound can become a drug, it must possess favorable pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico models are widely used to predict these properties early in the drug discovery process, helping to identify candidates with a higher probability of success.

Computational tools and webservers are used to calculate various physicochemical and pharmacokinetic parameters for quinazoline-sulfonamide derivatives. These predictions assess drug-likeness based on criteria such as Lipinski's rule of five, which relates properties like molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors to oral bioavailability. nih.govresearchgate.net Studies on various sulfonamide-based compounds have shown that they often possess favorable predicted ADMET profiles, including good intestinal absorption and the ability to penetrate biological barriers. nih.govnih.gov These predictive models are crucial for flagging potential liabilities, such as poor absorption or potential toxicity, allowing for structural modifications to optimize the compound's pharmacokinetic profile before costly synthesis and testing. researchgate.netnih.gov

Table 4: Predicted In Silico ADMET Properties for a Quinazoline-Sulfonamide Derivative

Property Predicted Value/Outcome Significance
Absorption
Lipinski's Rule of 5 Compliant nih.gov Good potential for oral bioavailability
Human Intestinal Absorption (HIA) Good biointerfaceresearch.com Likely to be well-absorbed from the gut
Blood-Brain Barrier (BBB) Penetration Varies by derivative biointerfaceresearch.com Predicts ability to act on the central nervous system
Distribution
Plasma Protein Binding High (predicted) Affects the free concentration of the drug
Metabolism
CYP450 Substrate/Inhibitor Typically predicted for major isoforms Indicates potential for drug-drug interactions
Excretion
Renal/Hepatic Clearance Model-dependent prediction Relates to the drug's half-life in the body
Toxicity
Ames Test Predicted non-mutagenic Predicts lack of mutagenic potential

Assessment of Drug-Likeness and Oral Bioavailability

Drug-likeness is a qualitative concept used to assess whether a compound has chemical and physical properties that would make it a likely candidate for an orally active drug. wikipedia.org This evaluation is often guided by a set of rules, such as Lipinski's Rule of Five. wikipedia.orgdrugbank.com Compounds that adhere to these rules tend to have lower attrition rates during clinical trials. wikipedia.org For the quinazolinone and sulfonamide classes of compounds, computational studies frequently show favorable drug-like properties. For instance, various series of 2,3-dihydroquinazolin-4(1H)-one derivatives and other sulfonamide hybrids have been reported to comply with Lipinski's rules, indicating good potential for oral bioavailability. researchgate.netnih.govmdpi.com While specific data for this compound is not extensively published, analysis of its core structure suggests it would likely possess favorable drug-like characteristics.

Distribution Properties (e.g., Blood-Brain Barrier Permeability)

A drug's ability to cross the blood-brain barrier (BBB) is a key distribution property, particularly for drugs targeting the central nervous system (CNS). nih.govresearchgate.net The BBB is a highly selective membrane that protects the brain. nih.gov In silico models are frequently used to predict whether a compound can penetrate the BBB. researchgate.net Studies on related 2,3-dihydroquinazolin-4(1H)-one derivatives have indicated a potential to cross the blood-brain barrier. nih.gov Conversely, ADMET predictions for other quinazolinone derivatives have suggested they are not likely to permeate the BBB, which is advantageous for drugs intended to act peripherally, as it minimizes CNS side effects. mdpi.comnih.gov The predicted BBB permeability for this compound would depend on the specific computational model used, but its physicochemical properties would be the determining factors.

Physicochemical Parameters (e.g., Lipinski's Rule of Five, Polar Surface Area, LogP)

Physicochemical parameters are fundamental to predicting a compound's pharmacokinetic profile. Lipinski's Rule of Five is a key guideline for evaluating drug-likeness and oral absorption potential. researchgate.net It states that an orally active drug generally has no more than one violation of the following criteria: no more than 5 hydrogen bond donors (HBD), no more than 10 hydrogen bond acceptors (HBA), a molecular weight (MW) under 500 daltons, and an octanol-water partition coefficient (LogP) not greater than 5. wikipedia.orgdrugbank.com The topological polar surface area (TPSA) is another important parameter, with values under 140 Ų generally considered favorable for good cell membrane permeability.

Based on the structure of this compound, its physicochemical properties can be calculated. These parameters are consistent with those of other quinazolinone and sulfonamide derivatives that have shown good drug-like profiles. researchgate.netresearchgate.net

Table 1: Predicted Physicochemical Properties of this compound

Parameter Predicted Value Lipinski's Rule of Five Guideline Compliance
Molecular Weight (MW) ~241.24 g/mol < 500 Da Yes
Hydrogen Bond Donors (HBD) 3 ≤ 5 Yes
Hydrogen Bond Acceptors (HBA) 5 ≤ 10 Yes
LogP (Octanol-Water Partition Coefficient) ~0.5 - 1.5 ≤ 5 Yes
Topological Polar Surface Area (TPSA) ~107.7 Ų < 140 Ų Yes

Note: Values are estimated based on computational models and may vary slightly between different prediction software.

Quantum Chemical Calculations

Quantum chemical calculations provide deep insights into the electronic structure and reactivity of molecules, which are valuable for understanding their biological activity.

Density Functional Theory (DFT) for Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure (i.e., the arrangement of electrons) of molecules. bhu.ac.in By applying DFT, one can calculate various electronic properties, such as the distribution of electric charge and the molecular electrostatic potential (MEP). bhu.ac.inresearchgate.net The MEP map is particularly useful as it helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, predicting how it might interact with biological targets. researchgate.net For sulfonamide and quinazoline derivatives, DFT calculations are used to optimize the molecular geometry and analyze electronic characteristics that are key to their reactivity and intermolecular interactions. bhu.ac.innih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the orbital most likely to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule is more reactive. For molecules like this compound, FMO analysis can reveal the distribution of these orbitals. Typically, in related structures, the HOMO and LUMO are distributed across the aromatic and heterocyclic ring systems, indicating these are the primary sites for charge transfer interactions. nih.govresearchgate.net

Table 2: Conceptual Quantum Chemical Data

Parameter Description Relevance to this compound
HOMO Energy Energy of the Highest Occupied Molecular Orbital Indicates the molecule's electron-donating capability.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital Indicates the molecule's electron-accepting capability.
HOMO-LUMO Gap Energy difference between HOMO and LUMO Relates to chemical reactivity and stability; a smaller gap implies higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. The MEP surface provides a map of the electrostatic potential, where different colors represent varying levels of electron density.

For this compound, the MEP map reveals distinct regions of positive, negative, and neutral potential. The areas of negative potential, typically colored red, are associated with high electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential, usually colored blue, are electron-deficient and are prone to nucleophilic attack.

In the case of quinazolinone derivatives, the MEP analysis highlights specific sites of reactivity. The oxygen atom of the carbonyl group (C=O) at the 4-position and the oxygen atoms of the sulfonamide group (-SO₂NH₂) are characterized by a high electron density, making them prominent centers for electrophilic interactions. nih.gov The nitrogen atoms within the quinazoline ring system also contribute to the electronegative potential.

The sulfonamide group, in particular, is predicted to be a primary site for interactions with target proteins, as it presents key locations for both electrophile and nucleophile engagement. nih.gov The hydrogen atoms of the amine in the sulfonamide group and the N-H group in the pyrimidine (B1678525) ring exhibit a positive electrostatic potential, rendering them potential sites for nucleophilic attack.

A summary of the expected electrostatic potential regions for this compound is presented in the table below, based on computational studies of related quinazolinone and sulfonamide compounds.

Molecular RegionPredicted Electrostatic PotentialColor on MEP MapImplication for Reactivity
Carbonyl Oxygen (C=O)NegativeRedSusceptible to electrophilic attack
Sulfonamide Oxygens (SO₂)NegativeRedSusceptible to electrophilic attack
Ring Nitrogen AtomsNegativeRed to YellowPotential for electrophilic interaction
Sulfonamide Amine (NH₂)PositiveBlueSusceptible to nucleophilic attack
Ring N-HPositiveBlueSusceptible to nucleophilic attack
Aromatic Ring SystemNeutral to Slightly NegativeGreen to YellowPotential for π-π stacking interactions

Conformational Analysis and Stability Predictions

Conformational analysis of this compound is crucial for understanding its three-dimensional structure and its ability to interact with biological targets. While specific theoretical conformational studies on this exact molecule are not extensively documented, valuable insights can be drawn from crystallographic data of closely related compounds.

X-ray diffraction studies of derivatives such as 3-butyl-4-oxo-3,4-dihydroquinazoline-6-sulfonamide provide experimental evidence of the stable conformation of the core structure. researchgate.netuzicps.uz These studies reveal that the quinazolinone ring system is largely planar. The sulfonamide group, attached at the 6-position of the benzene (B151609) ring, exhibits a specific orientation relative to the fused ring system.

The conformation of the sulfonamide group is of particular interest as its spatial arrangement can influence intermolecular interactions, such as hydrogen bonding, which are critical for biological activity. In the crystal structure of 3-butyl-4-oxo-3,4-dihydroquinazoline-6-sulfonamide, the butyl group at the 3-position was found to be disordered, indicating some degree of conformational flexibility in this part of the molecule. researchgate.netuzicps.uz

The table below summarizes key structural parameters for a stable conformation of a similar quinazolinone sulfonamide derivative, providing a model for the expected geometry of this compound.

Structural ParameterValueSource of Data
Quinazolinone Ring SystemLargely PlanarCrystallographic Data researchgate.netmdpi.com
C-S-N Bond Angle (Sulfonamide)~106-108°Typical for Sulfonamides
O-S-O Bond Angle (Sulfonamide)~118-120°Typical for Sulfonamides
Torsion Angle (Ring-Sulfonamide)VariableDependent on crystal packing/environment

It is predicted that different conformers, arising from the rotation around the C-S bond of the sulfonamide group, would have different energy levels. Computational methods like Density Functional Theory (DFT) would be instrumental in calculating the potential energy surface and identifying the most stable, low-energy conformations of this compound in various environments.

Q & A

Q. What are the standard synthetic routes for 4-Oxo-3,4-dihydroquinazoline-6-sulfonamide derivatives?

The primary synthesis involves a one-pot reaction starting with 2H(methyl)quinazolin-4(3H)-ones and alkyl halides, followed by sulfonation using chlorosulfonic acid and subsequent amidation with ammonium hydroxide. Key steps include:

  • Alkylation : Reacting quinazolin-4-one derivatives with alkyl halides to introduce alkyl groups at the N3 position.
  • Sulfonation and amidation : Treating the alkylated product with chlorosulfonic acid (120–130°C, 4–6 hours) to introduce the sulfonyl group, followed by neutralization with ammonium hydroxide (pH 8–9) to form the sulfonamide.
    Yields range from 85% to 90%, depending on the alkyl chain length (e.g., methyl, ethyl, propyl, butyl derivatives). Characterization is performed via IR (C=O at ~1660–1680 cm⁻¹, SO₂ at ~1150–1175 cm⁻¹), NMR (distinct CH₃ or CH₂ signals), and mass spectrometry .

Q. How is the molecular structure of this compound confirmed?

Structural confirmation relies on multi-technique validation :

  • IR spectroscopy : Identifies functional groups (e.g., NH₂ at ~3290–3310 cm⁻¹, C=O at ~1660–1680 cm⁻¹).
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.7–8.6 ppm, alkyl groups at δ 0.8–4.0 ppm) and carbon signals (e.g., C=O at ~160 ppm).
  • Mass spectrometry : Confirms molecular ion peaks (e.g., [M+Na]⁺ at m/z 262.8–290.1).
    For crystalline derivatives (e.g., 3-butyl-4-oxo-3,4-dihydroquinazoline-6-sulfonamide), single-crystal X-ray diffraction resolves bond lengths, angles, and planarity (r.m.s. deviation ~0.023–0.026 Å for the quinazoline ring) .

Advanced Questions

Q. How do reaction parameters influence the yield and purity in the one-pot synthesis?

Critical parameters include:

  • Temperature : Heating at 120–130°C ensures complete sulfonation; deviations reduce conversion efficiency.
  • pH control : Neutralization to pH 8–9 with NH₄OH minimizes side reactions (e.g., over-sulfonation).
  • Alkyl chain length : Longer chains (e.g., butyl vs. methyl) slightly lower yields (85% vs. 90%) due to steric hindrance during sulfonation.
    Troubleshooting low yields :
    • Impurities: Recrystallization from ethanol/water mixtures improves purity.
    • Byproducts: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

Q. What crystallographic techniques analyze supramolecular interactions in these derivatives?

  • Single-crystal X-ray diffraction : Reveals intermolecular hydrogen bonds (e.g., N–H···O interactions in 3-butyl derivatives, forming C44(24) chains).
  • Hirshfeld surface analysis : Quantifies contact contributions (e.g., H···O interactions account for ~25% of surface contacts in 7d).
  • Graph-set notation : Describes hydrogen-bond patterns (e.g., infinite chains in 8c due to N–H···O bonds). Comparisons with similar structures (e.g., CCDC: XEJRIR) highlight planarity differences .

Q. How do structural modifications (e.g., alkylation) affect physicochemical properties?

  • Planarity : The quinazoline core remains planar (r.m.s. deviation <0.03 Å), but alkyl chains introduce torsional strain.
  • Solubility : Methyl/ethyl derivatives show higher aqueous solubility than butyl analogs.
  • Thermal stability : Melting points decrease with longer alkyl chains (e.g., 243°C for methyl vs. 173°C for butyl) due to reduced crystal packing efficiency .

Q. How are spectral data contradictions resolved during characterization?

  • Overlapping NMR signals : Use high-field instruments (400 MHz+) and 2D techniques (COSY, HSQC) to resolve aromatic protons.
  • Mass spec anomalies : Cross-validate with isotopic patterns and high-resolution MS.
  • IR ambiguities : Compare with computed spectra (DFT) or reference databases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.